4-[(Isopentyloxy)methyl]piperidine
Description
4-[(Isopentyloxy)methyl]piperidine is a piperidine derivative featuring an isopentyloxy group (a branched pentyl ether) attached via a methylene (-CH2-) linker to the piperidine ring. The compound’s physicochemical properties, such as lipophilicity and steric bulk, are influenced by the isopentyloxy group, which may impact its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
4-(3-methylbutoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10(2)5-8-13-9-11-3-6-12-7-4-11/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPNEJZVGNYJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(Isopentyloxy)methyl]piperidine can be achieved through several routes. One common method involves the reaction of piperidine with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
4-[(Isopentyloxy)methyl]piperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction yields alcohols or amines .
Scientific Research Applications
4-[(Isopentyloxy)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including its role in drug design and development.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[(Isopentyloxy)methyl]piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity . The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride
- Structure : Features an ethyl (-CH2CH2-) linker between the isopentyloxy group and the piperidine ring, compared to the methyl (-CH2-) linker in 4-[(Isopentyloxy)methyl]piperidine.
- Molecular Formula: C12H26ClNO (molar mass: 235.79 g/mol) .
- Key Differences :
Paroxetine and Related Piperidine Derivatives
Paroxetine hydrochloride, a well-known SSRI, shares a piperidine core but incorporates a benzodioxolyloxy group and a fluorophenyl substituent .
4-(4-Fluorophenyl)piperidine Derivatives
lists multiple 4-(4-fluorophenyl)piperidine derivatives, which lack the isopentyloxy group but include fluorinated aryl substituents.
Complex Piperidine Derivatives with Heterocyclic Substituents
describes piperidine compounds with pyrimidinyloxy groups and morpholinyl or benzenesulfonyl substituents.
- Structural Complexity :
Table 1: Key Properties of this compound and Analogs
Discussion of Structural and Functional Implications
- Steric Effects : The methyl linker in the target compound may impose greater steric hindrance than ethyl-linked analogs, affecting binding to biological targets .
- Pharmacological Potential: While halogenated (e.g., fluorophenyl) and aromatic (e.g., benzodioxolyl) groups in analogs correlate with CNS activity , the isopentyloxy group’s aliphatic nature suggests different target interactions, possibly in peripheral systems.
Biological Activity
4-[(Isopentyloxy)methyl]piperidine is a piperidine derivative that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Formula
- Formula : C₁₁H₂₃NO
- CAS Number : 946758-43-6
Structural Characteristics
This compound features an isopentyloxy group attached to the piperidine ring, which may influence its biological activity by modulating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing downstream signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, thereby altering metabolic pathways. For instance, it may inhibit acetyl-CoA carboxylase, which is significant in metabolic disorders such as obesity and diabetes .
Therapeutic Applications
Research indicates that this compound could be beneficial in the treatment of metabolic disorders due to its role in modulating lipid metabolism. This is particularly relevant given the global rise in obesity-related health issues.
Case Study 1: Enzyme Inhibition
A study investigated the effects of various piperidine derivatives on acetyl-CoA carboxylase activity. The results demonstrated that this compound effectively inhibited this enzyme, leading to increased fatty acid oxidation and potential neuroprotective effects .
Case Study 2: Receptor Binding Studies
In receptor binding assays, this compound was evaluated for its affinity towards specific neurotransmitter receptors. The findings indicated that it could modulate receptor activity, suggesting potential applications in neuropharmacology .
Data Summary
| Property | Details |
|---|---|
| Chemical Formula | C₁₁H₂₃NO |
| CAS Number | 946758-43-6 |
| Biological Activity | Enzyme inhibition, receptor modulation |
| Potential Applications | Treatment for metabolic disorders |
| Mechanism of Action | Inhibition of acetyl-CoA carboxylase |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
